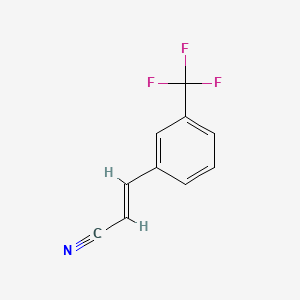

(E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile

Beschreibung

Historical Context and Development

(E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile emerged as a compound of interest in the late 20th century, driven by advancements in fluoroorganic chemistry. Its development parallels the broader exploration of trifluoromethyl-substituted aromatic compounds, which gained traction due to their unique electronic and steric properties. Early synthetic routes relied on Friedel-Crafts acylations and Grignard reactions, as seen in patents describing the preparation of related trifluoromethyl acetophenone intermediates. The compound’s geometric isomerism—specifically its (E)-configuration—became a focus in the 2000s, with optimized methods using palladium-catalyzed dehydration and microwave-assisted Knoevenagel condensations improving selectivity. Applications in materials science and agrochemical intermediates further propelled its study, though industrial adoption remains limited to specialized synthetic workflows.

Molecular Identity and Classification

The compound’s molecular formula is C₁₀H₆F₃N , with a molecular weight of 197.16 g/mol . It belongs to the acrylonitrile family, characterized by a vinyl group (-CH=CH-) bonded to a nitrile (-C≡N). The trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring classifies it as a fluorinated aromatic acrylonitrile derivative . Key functional groups include:

- A conjugated π-system spanning the acrylonitrile moiety.

- A strongly electron-withdrawing trifluoromethyl group.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 58177-64-3 | |

| SMILES | N#C/C=C/C1=CC(=CC=C1)C(F)(F)F | |

| InChIKey | AQKTWIMZLCJHDR-DUXPYHPUSA-N |

Structural Configuration and Geometric Isomerism

The (E)-configuration arises from the trans arrangement of the nitrile and phenyl groups across the double bond. This stereochemistry is critical for intermolecular interactions, as demonstrated by comparisons with the (Z)-isomer, which exhibits distinct dipole moments and crystallographic packing. X-ray diffraction studies of analogous compounds reveal planar geometries, with bond lengths of 1.34 Å (C=C) and 1.15 Å (C≡N), consistent with sp² and sp hybridization, respectively. The trifluoromethyl group adopts a conformation perpendicular to the aromatic ring, minimizing steric hindrance.

Chemical Registry and Nomenclature Systems

The compound is systematically named (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile under IUPAC rules. Alternative designations include:

Position in Fluorinated Organic Compound Classification

As a monofluorinated aromatic nitrile , this compound occupies a niche within organofluorine chemistry. The trifluoromethyl group enhances lipophilicity (LogP ≈ 3.24) and metabolic stability, aligning with trends in bioactive molecule design. Its classification intersects with:

- Fluorinated acrylonitriles : Noted for applications in polymer crosslinking.

- Trifluoromethylarenes : Valued in medicinal chemistry for their resistance to oxidative degradation.

- α,β-Unsaturated nitriles : Used as Michael acceptors in catalytic asymmetric synthesis.

The compound’s electronic profile—marked by a Hammett σₚ value of 0.54 for the -CF₃ group—facilitates electron-deficient aromatic substitution reactions, distinguishing it from non-fluorinated analogs.

Eigenschaften

IUPAC Name |

(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKTWIMZLCJHDR-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001221962 | |

| Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58177-64-3 | |

| Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58177-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058177643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-[3-(trifluoromethyl)phenyl]acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-(3-(TRIFLUOROMETHYL)PHENYL)ACRYLONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G4S2P7V2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Trifluoromethylation-Diazotization-Reduction Sequence

This three-step method starts with p-aminophenyl acetonitrile and proceeds via:

a. Trifluoromethylation

- Reagents : Sodium trifluoromethanesulfinate (CF$$3$$SO$$2$$Na), tert-butyl peroxide (TBHP)

- Conditions : Room temperature, 4 hours

- Intermediate : 3-Trifluoromethyl-4-aminophenyl acetonitrile (85–90% yield)

- Reagents : NaNO$$2$$, H$$2$$SO$$_4$$

- Conditions : 0–5°C, 30 minutes

- Intermediate : Diazonium salt

- Reagents : Hypophosphorous acid (H$$3$$PO$$2$$)

- Conditions : 50°C, followed by extraction and vacuum distillation

- Final Product : 72–78% overall yield, >98% purity

Advantages : High regioselectivity, scalable for industrial production.

Mizoroki–Heck Cross-Coupling

A palladium-catalyzed approach for constructing the trifluoromethylphenyl-propenenitrile backbone:

- Substrates : 1-Bromo-3-(trifluoromethyl)benzene + acrylonitrile derivative

- Catalyst : Pd(OAc)$$2$$ with tetrabutylammonium acetate (nBu$$4$$NOAc)

- Conditions : Microwave-assisted, 100°C, 1 hour

- Yield : 88–92% with 95% stereoselectivity (E/Z ratio)

- Microwave irradiation reduces reaction time from 12 hours to 1 hour.

- Ligand-free system minimizes purification steps.

Knoevenagel Condensation

A one-step method for α,β-unsaturated nitrile formation:

- Substrates : 3-(Trifluoromethyl)benzaldehyde + cyanoacetic acid

- Base : Piperidine or NaHCO$$_3$$

- Conditions : Reflux in ethanol, 6–8 hours

- Yield : 65–70%

Limitations : Requires strict control of reaction pH to avoid side products.

Comparative Analysis of Methods

Stereochemical Control

The (E)-isomer predominates in all methods due to:

- Thermodynamic stability of the trans-configuration.

- Steric hindrance between the trifluoromethyl group and nitrile during bond rotation.

- $$^1$$H NMR (CDCl$$_3$$): δ 7.72 (d, J = 16.5 Hz, 1H, CH=), 7.65–7.58 (m, 4H, Ar-H), 6.84 (d, J = 16.5 Hz, 1H, CH-CN).

- HPLC : Retention time 8.2 min (Z-isomer elutes at 7.9 min).

Analyse Chemischer Reaktionen

Types of Reactions: (E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines or other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

The presence of the trifluoromethyl group in (E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile enhances lipophilicity, which can improve membrane permeability and bioavailability. This characteristic makes it a candidate for drug design, particularly in developing compounds targeting specific biological pathways. For example, research indicates that derivatives of this compound are being explored for their potential as drug candidates against various diseases, including cancer and infectious diseases like tuberculosis .

Case Study: Antitubercular Activity

A study on analogs of this compound revealed promising antitubercular properties. Compounds derived from similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis H37Rv. The structural modifications allowed for enhanced activity against both drug-sensitive and resistant strains of the bacteria .

Organic Electronics

Materials Science Applications

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its functional groups are conducive to forming charge-transporting materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The cyano group (C≡N) and the double bond (C=C) contribute to the compound's reactivity, facilitating interactions with other materials in electronic devices.

Structure-Activity Relationship Studies

Understanding Biological Interactions

Research into the structure-activity relationships (SARs) of compounds similar to this compound has been instrumental in identifying how variations in structure affect biological activity. For instance, studies have shown that substituents on the phenyl ring can significantly influence the potency of these compounds as therapeutic agents .

Wirkmechanismus

The mechanism of action of (E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

(E)-3-[4-(Trifluoromethyl)phenyl]acrylonitrile (12b)

- Structure : Trifluoromethyl group at the para position.

- Synthesis : Produced via the Rosenmund-von Braun reaction with a 58% yield .

(E)-3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile

- Structure : Two trifluoromethyl groups at meta and para positions (CAS 1027717-63-0).

- Properties: Enhanced lipophilicity (logP ~3.5) and steric bulk compared to the mono-CF₃ analog. This structural feature is advantageous in materials science for tuning dielectric constants .

Functional Group Variations

(E)-3-(3-Nitrophenyl)acrylonitrile

- Structure: Nitro (-NO₂) group replaces -CF₃ at the meta position (CAS 87259-18-5).

- Properties : The nitro group is a stronger electron-withdrawing group, leading to higher reactivity in Diels-Alder reactions. However, it reduces metabolic stability in biological applications .

(E)-3-(4-Chlorophenyl)acrylonitrile (12c)

Complex Derivatives

(E)-2-(Pyrrolidine-1-carbonyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylonitrile

- Structure : Incorporates a pyrrolidine-carbonyl group and a trifluoromethylphenyl-furan moiety (C₁₉H₁₅F₃N₂O₂).

- Applications : Demonstrated inhibitory activity against Dengue and Zika NS2B/NS3 proteases (IC₅₀ = 1.2 μM), highlighting the role of extended conjugation in biological targeting .

Phenothiazine-Cyanochalcones (2c, 2d, 2e)

Stereochemical Variants

(Z)-2-(4-(Trifluoromethyl)phenyl)-3-(trimethylsilyl)acrylonitrile (3f)

Key Findings and Implications

- Substituent Position : The meta-CF₃ isomer exhibits distinct electronic effects compared to para-CF₃, influencing reactivity in cross-coupling reactions .

- Electron-Withdrawing Groups : Nitro derivatives show higher reactivity but lower metabolic stability than CF₃ analogs, limiting their use in vivo .

- Structural Complexity: Derivatives with fused heterocycles (e.g., phenothiazine) or extended conjugation (e.g., furan-pyrrolidine) enhance biological activity by improving target binding .

Biologische Aktivität

(E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile, also known as TFMA, is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making TFMA a candidate for various therapeutic applications. This article reviews the biological activity of TFMA, including its mechanism of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

TFMA possesses a distinctive structure characterized by the presence of a trifluoromethyl group attached to a phenyl ring and an acrylonitrile moiety. This configuration contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H8F3N |

| Molecular Weight | 225.18 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents |

The biological activity of TFMA is primarily attributed to its interaction with cellular targets involved in critical signaling pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and receptor binding. Studies suggest that TFMA may act on:

- Enzymatic Inhibition : Compounds with similar structures have shown potential as inhibitors of enzymes like farnesyltransferase, which is crucial in cancer cell proliferation .

- Tubulin Polymerization : Analogous compounds have demonstrated the ability to inhibit tubulin polymerization, affecting mitotic processes in cancer cells .

Case Studies

- Anticancer Activity : A study exploring a library of cyanochalcones, including TFMA derivatives, found that certain analogs exhibited significant inhibitory effects on cancer cell growth. The presence of the trifluoromethyl group was linked to enhanced potency against human cancer cell lines .

- Anti-inflammatory Properties : Research indicates that compounds containing the trifluoromethyl group may possess anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .

- Comparative Analysis : In a structure-activity relationship (SAR) study, TFMA was compared with other acrylonitrile derivatives. The inclusion of the trifluoromethyl group was found to improve biological activity significantly compared to non-fluorinated analogs .

Research Findings

Recent studies have highlighted several key findings regarding TFMA's biological activity:

- In vitro Studies : TFMA exhibited IC50 values in the micromolar range against specific cancer cell lines, indicating its potential as an anticancer agent .

- Metabolic Stability : The trifluoromethyl group contributes to metabolic stability in liver microsomes, suggesting that TFMA may have favorable pharmacokinetic properties .

- Solubility : Although solubility in aqueous environments may be limited, TFMA's solubility in organic solvents enhances its applicability in drug formulations .

Q & A

Q. Table 1: Synthetic Methods Comparison

How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic techniques?

Basic Research Question

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural validation:

- ¹H NMR : Aromatic protons appear as multiplets at δ 7.5–8.1 ppm, while the vinylic proton (E-isomer) resonates as a doublet near δ 7.2–7.4 ppm (J = 16 Hz) .

- ¹³C NMR : The nitrile carbon is observed at δ 115–120 ppm, and the trifluoromethyl group at δ 122–125 ppm (q, J = 270–280 Hz) .

- IR : A sharp peak at ~2200–2250 cm⁻¹ confirms the C≡N stretch .

X-ray crystallography provides definitive stereochemical assignment, with the E-configuration showing a trans-dihedral angle of ~177.9° between aromatic and nitrile groups . HPLC with UV detection (λ = 254 nm) ensures purity, using C18 columns and acetonitrile/water mobile phases .

What strategies are employed to modify the acrylonitrile scaffold of this compound for enhanced biological activity, particularly in enzyme inhibition?

Advanced Research Question

Structural modifications focus on:

- Electron-withdrawing groups : Introducing sulfonyl or carbonyl moieties (e.g., phenothiazine-carbonyl) enhances interactions with enzymatic active sites. For example, derivatives like (E)-2-(phenothiazine-carbonyl)-3-(trifluoromethylphenyl)acrylonitrile inhibit tubulin polymerization and farnesyltransferase .

- Heterocyclic substitutions : Replacing the phenyl ring with pyridine or furan improves solubility and target specificity. Fragment-based design has yielded compounds like (E)-2-(pyrrolidine-carbonyl)-3-(trifluoromethylphenyl)acrylonitrile, which inhibit Dengue NS2B/NS3 protease (IC₅₀ = 2.3 µM) .

- Bioisosteric replacements : Substituting the trifluoromethyl group with chloro or methoxy groups modulates lipophilicity and metabolic stability .

Q. Table 2: Bioactivity of Selected Derivatives

How do computational studies contribute to understanding the interaction mechanisms between this compound derivatives and biological targets like NS2B/NS3 proteases?

Advanced Research Question

Molecular docking and molecular dynamics simulations reveal key binding motifs:

- The trifluoromethyl group forms hydrophobic interactions with protease pockets (e.g., S2 subpocket of Zika NS2B/NS3), while the nitrile group hydrogen-bonds with catalytic residues like His51 .

- Density Functional Theory (DFT) calculations predict electrophilic reactivity at the β-carbon, facilitating covalent inhibition mechanisms .

- Pharmacophore modeling identifies essential features: planar acrylonitrile core, trifluoromethyl hydrophobicity, and hydrogen-bond acceptors .

What crystallographic data are available for acrylonitrile derivatives, and how do these structural insights inform molecular packing or reactivity predictions?

Advanced Research Question

Crystal structures (e.g., CCDC 296123) show:

- Dihedral angles : The E-isomer exhibits a near-180° angle between aromatic and nitrile groups, minimizing steric hindrance .

- Intermolecular interactions : Weak C–H···N and π-stacking (3.8–4.2 Å) govern packing, influencing solubility and melting points (e.g., m.p. 80–83°C for 3,5-bis(trifluoromethyl)cinnamonitrile) .

- Torsional flexibility : Substituents like methoxy groups introduce rotational barriers (~5 kcal/mol), affecting conformational stability in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.